Methyl 4-acetyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-acetyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring substituted with a methyl ester group at the second position and an acetyl group at the fourth position. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The specific synthesis of this compound can be achieved by reacting 4-acetylindole with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Methyl 4-acetyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-2-carboxylate
- Ethyl indole-2-carboxylate
- Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate
Uniqueness
Methyl 4-acetyl-1H-indole-2-carboxylate is unique due to the presence of both an acetyl group and a methyl ester group on the indole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-acetyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-7(14)8-4-3-5-10-9(8)6-11(13-10)12(15)16-2/h3-6,13H,1-2H3 |
InChI Key |
WLRUBRIMVHHPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(NC2=CC=C1)C(=O)OC |
Origin of Product |
United States |
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